molecular formula C9H3Cl2NO2 B1222834 6,7-Dichloroquinoline-5,8-dione CAS No. 6541-19-1

6,7-Dichloroquinoline-5,8-dione

Cat. No. B1222834
CAS RN: 6541-19-1
M. Wt: 228.03 g/mol
InChI Key: TUWOPVCIIBKUQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dichloroquinoline-5,8-dione involves regioselective substitution reactions with 2-aminopyridine derivatives, leading to the formation of triazabenzo[3,2-a]fluorene derivatives as major products. These reactions demonstrate the compound's utility in synthesizing complex heterocyclic structures, which are crucial in drug development and organic chemistry (Young-Shin Kim et al., 2003).

Molecular Structure Analysis

The molecular structure of 6,7-Dichloroquinoline-5,8-dione derivatives has been extensively studied using X-ray crystallography. These analyses reveal the non-planar nature of the fused ring system and the position of chlorine atoms, which significantly influence the compound's reactivity and interaction with other molecules (Yui-Kwok Cheng et al., 2007).

Chemical Reactions and Properties

6,7-Dichloroquinoline-5,8-dione undergoes various chemical reactions, including nucleophilic substitution and condensation with amines, to form diverse derivatives. These reactions are pivotal in synthesizing compounds with potential therapeutic applications, such as anticancer agents (Tzu-Sheng Hsu et al., 2008).

Physical Properties Analysis

The physical properties of 6,7-Dichloroquinoline-5,8-dione and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical syntheses and the development of pharmaceuticals. These properties are determined through various analytical techniques, including crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties of 6,7-Dichloroquinoline-5,8-dione, including its reactivity with nucleophiles, electrophiles, and its ability to undergo cyclization reactions, play a significant role in its versatility as a chemical intermediate. These properties enable the synthesis of complex heterocyclic compounds with varied biological activities (A. S. Yanni et al., 1991).

Scientific Research Applications

Anticancer Activities

6,7-Dichloroquinoline-5,8-dione derivatives, particularly PT-262, have shown potential in inducing cell death in lung carcinoma cells. This compound inhibits the phosphorylation of ERK and CDC2, crucial factors in cell proliferation, through a p53-independent pathway. Notably, PT-262 induced cytotoxicity in a concentration-dependent manner and was found to disrupt mitochondrial membrane potential and elevate caspase-3 activation, leading to apoptosis in lung cancer cells (Hsu et al., 2008).

Synthesis of Derivatives

New derivatives of 6,7-Dichloroquinoline-5,8-dione have been synthesized using palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reactions. These derivatives were developed from intermediates prepared through a multi-step reaction starting from 8-hydroxyquinoline. The compounds synthesized through this method have shown potential in yielding high yields and might be of interest for further pharmacological exploration (Egu et al., 2017).

Regioselectivity in Synthesis

Regioselectivity plays a significant role in the synthesis of indolizinoquinoline-5,12-dione derivatives from 6,7-Dichloroquinoline-5,8-dione. The process involves reaction with pyridine and ethyl acetoacetate, with the choice of solvent and metal ion significantly influencing the outcome. For instance, tert-butyl alcohol enhances the yield of the N,N-syn regioisomer, while scandium triflate can selectively yield the N,N-anti regioisomer. This study provides insights into the influence of reaction conditions on regioselectivity in synthesis (Defant et al., 2006).

Nucleophilic Substitution Reactions

6,7-Dichloroquinoline-5,8-dione has been utilized in nucleophilic substitution reactions, leading to the synthesis of compounds like 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. This approach offers an effective route to prepare biologically active ortho-quinone derivatives, which could have potential medicinal applications (Kim et al., 2003).

Safety And Hazards

6,7-Dichloroquinoline-5,8-dione is classified as a combustible solid. It is recommended to avoid dust formation, ingestion, and inhalation. It should not come into contact with the eyes, skin, or clothing. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6,7-dichloroquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWOPVCIIBKUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215723
Record name 6,7-Dichloroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroquinoline-5,8-dione

CAS RN

6541-19-1
Record name 6,7-Dichloroquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-quinolinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dichloroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dichloro-5,8-quinolinedione 2 was prepared in low yield from commercially available 8-hydroxyquinoline 1 by modification of a literature procedure (Shaikh, I. A.; Johnson, F.; Grollman, A. P. J. Med. Chem. 1986, 29, 1329). A solution of potassium cyanide (1.02 g; 16 mmol) in water (3 mL) was added to a boiling solution of the dichloroquinone 2 (794 mg; 3.48 mmol) in THF/methanol (1:1, 40 mL) and heating was continued for a further 2 min. The reaction mixture was concentrated to half-volume and diluted to the original volume with water. Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes] causing the reaction mixture to change from an olive-green solution to a pale brown suspension. The solid was filtered off, washed with water and air dried overnight thereby affording the dinitrile 3 as a chocolate-brown solid (509 mg, 69%). 1H NMR (CDCl3) δ 7.73 (1H, dd, J=8.6, 4.2 Hz), 8.75 (1H, dd, J=8.6, 1.5 Hz), 9.14 (1H, dd, J=4.2, 1.5 Hz), 13C NMR (d6-DMSO) δ 92.8, 93.1, 115.2, 115.4, 124.4, 125.1, 133.2, 141.1, 152.4, 152.6, 154.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
THF methanol
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
ME El-Kommos, AS Yanni - Analyst, 1988 - pubs.rsc.org
A spectrophotometric procedure for the determination of isoniazid and a number of its pharmaceutical preparations has been developed that offers advantages of simplicity, speed, …
Number of citations: 45 pubs.rsc.org
YS Kim, SY Park, ME Suh, HJ Lee… - Bioorganic & medicinal …, 2003 - Elsevier
6,7-Dichloroquinoline-5,8-dione (1) was reacted with a number of 2-aminopyridine derivatives. Of the several possible products of this reaction, 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-…
Number of citations: 8 www.sciencedirect.com
ME Seo, C George - YAKHAK HOEJI, 1996 - koreascience.kr
The compound of the 6, 7-dichloroquinoline-5, 8-dione has two asymmetric chloro radicals at the position of the C6 and C7. When the compound reacts with ethyl acetoacetate in the …
Number of citations: 2 koreascience.kr
TS Hsu, C Chen, PT Lee, SJ Chiu, HF Liu… - Cancer chemotherapy …, 2008 - Springer
Background The derivatives of 5,8-quinolinedione have been shown to exert anticancer activities. A new synthetic compound 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (designed as …
Number of citations: 22 link.springer.com
SA Egu, UC Okoro… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The synthesis of new derivatives of 6,7‐dibromoquinoline‐5,8‐dione and 6,7‐dichloroquinoline‐5,8‐dione via palladium/Sphos‐mediated Suzuki–Miyaura cross‐coupling reaction is …
Number of citations: 8 onlinelibrary.wiley.com
HJ Lee, JS Kim, ME Suh, HJ Park, SK Lee… - European journal of …, 2007 - Elsevier
The substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzo[a]fluorene-5,6-diones were synthesized from 6,7-dichlorophthalazine-5,8-dione and 6,7-…
Number of citations: 29 www.sciencedirect.com
EY Yoon, HY Choi, KJ Shin, KH Yoo, DY Chi, DJ Kim - Tetrahedron Letters, 2000 - Elsevier
The regioselectivity in the reaction of 6,7-dihaloquinoline-5,8-diones with amine nucleophiles in various solvents - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 39 www.sciencedirect.com
A Defant, G Guella, I Mancini - 2006 - Wiley Online Library
The one‐pot cyclisation to form the indolizinoquinoline‐5,12‐dione ring system has been investigated starting from 6,7‐dichloroquinoline‐5,8‐dione by reaction with pyridine and ethyl …
AS Yanni, ZH Khalil - Collection of Czechoslovak chemical …, 1991 - cccc.uochb.cas.cz
Furo[3,2-g]quinoline-4,9-diones were prepared through the reaction of active methylene compounds with 6,7-dichloroquinoline-5,8-dione, either by one step or two step method. Benzo[…
Number of citations: 3 cccc.uochb.cas.cz
ME Suh, SY Park, CO Lee - Bioorganic & medicinal chemistry, 2001 - Elsevier
We report upon the synthesis of the following derivatives: N-substituted-pyridino[2,3-f]indole-4,9-dione, and 6-(α-diethoxycarbonyl-methyl)-7-substituted-amino-quinoline-5,8-dione, …
Number of citations: 23 www.sciencedirect.com

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